Alexa 532

Fluorescence Quantum Yield Brightness Flow Cytometry

Researchers face dye variability that disrupts super-resolution and spectral cytometry data. Alexa Fluor 532 is a validated solution. - **Performance**: ε 81,000 M⁻¹·cm⁻¹, QY 0.61, lifetime 2.5 ns; dSTORM FRC 29 nm with Alexa 647. - **Stability**: pH-insensitive (4-10); minimal spectral overlap with Alexa 488. - **Supply**: NHS esters, maleimides available. Immediate shipment from BenchChem.

Molecular Formula C30H30N2O9S2
Molecular Weight 626.7 g/mol
Cat. No. B12373871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlexa 532
Molecular FormulaC30H30N2O9S2
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=NC(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)(C)C
InChIInChI=1S/C30H30N2O9S2/c1-13-29(3,4)19-11-17-21(15-7-9-16(10-8-15)28(33)34)18-12-20-23(32-14(2)30(20,5)6)27(43(38,39)40)25(18)41-24(17)26(22(19)31-13)42(35,36)37/h7-14,31H,1-6H3,(H,33,34)(H,35,36,37)(H,38,39,40)
InChIKeyLLTDOAPVRPZLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alexa Fluor 532: 532 nm Laser-Optimized Yellow-Green Fluorescent Dye for Flow Cytometry, Super-Resolution Microscopy, and Multiplex Immunofluorescence


Alexa Fluor 532 is a sulfonated rhodamine-based fluorescent dye from the Alexa Fluor family developed by Molecular Probes (Thermo Fisher Scientific), optimized for the 532 nm frequency-doubled Nd:YAG laser line [1]. It exhibits an excitation maximum at 531–534 nm, an emission maximum at 553–554 nm, a molar extinction coefficient of 81,000 M⁻¹·cm⁻¹, a fluorescence quantum yield of 0.61 in PBS (pH 7.2, 22°C), and a fluorescence lifetime of 2.5 ns [2]. The dye is available as amine-reactive NHS esters, thiol-reactive maleimides, and other reactive derivatives for covalent conjugation to proteins, antibodies, oligonucleotides, and other biomolecules [3].

1
Laser Optimized for 532 nm frequency-doubled Nd:YAG laser lines
2
Multiplex Compatible with 488 nm and 647 nm channels with low spectral cross-talk
3
Conjugation NHS ester, maleimide, and other reactive derivatives for biomolecule labeling

Why Alexa Fluor 532 Substitution with Spectrally Similar Dyes Can Compromise Experimental Reproducibility and Multiplex Compatibility


Although several dyes share similar excitation and emission wavelengths with Alexa Fluor 532 (e.g., ATTO 532, iFluor 532, CF532, Cy3), substitution cannot be made without rigorous revalidation. Differences in quantum yield, photostability, pH sensitivity, fluorescence lifetime, and performance in specific applications such as dSTORM super-resolution imaging or spectral flow cytometry directly impact data quality and cross-experiment comparability . The quantified differences presented below demonstrate that Alexa Fluor 532 occupies a distinct performance position relative to its closest analogs, and generic substitution may result in altered signal intensity, reduced imaging duration, or incompatibility with established multiplex panels.

Spectral analogues may differ in quantum yield and photostability, potentially altering signal intensity and imaging duration
pH sensitivity profiles vary; a substitute may perform inconsistently in acidic intracellular compartments
Emission spectral shifts and lifetime mismatches can break established multiplex panels without re-optimization

Alexa Fluor 532 Comparative Performance Data: Quantified Differentiation Against ATTO 532, iFluor 532, CF532, and Cy3 Analogs


Fluorescence Quantum Yield and Brightness: Alexa Fluor 532 vs. ATTO 532 and iFluor 532

Alexa Fluor 532 exhibits a fluorescence quantum yield (QY) of 0.61 in PBS (pH 7.2, 22°C), which is approximately 32% lower than ATTO 532 (QY = 0.90) and approximately 40% lower than iFluor 532 under comparable conditions . While ATTO 532 and iFluor 532 are measurably brighter in terms of quantum yield, Alexa Fluor 532's moderate QY combined with its specific photophysical properties (extinction coefficient 81,000 M⁻¹·cm⁻¹; fluorescence lifetime 2.5 ns) positions it as a well-characterized, moderate-brightness dye suitable for applications where extreme brightness is not required or where reduced spectral spillover is desirable in multiplex panels [1].

Quantum Yield
Cross-study comparable
Alexa Fluor 532 QY 0.61
ATTO 532 QY 0.90 (~48% higher)
iFluor 532 QY ~40% higher
Moderate brightness supports multiplex panels where reduced spectral spillover is desired
Brightness ranking may shift with buffer conditions; verify for low-abundance targets
Fluorescence Quantum Yield Brightness Flow Cytometry

pH Insensitivity Range: Alexa Fluor 532 Maintains Stable Fluorescence Across pH 4–10

Alexa Fluor 532 demonstrates stable fluorescence across a broad pH range of 4 to 10, with no significant change in emission intensity within this window . This performance is comparable to CF532 (which is also described as pH-insensitive) and contrasts with iFluor 532, which is noted to be "much more stable at high pH (8–10)" than Alexa Fluor 532 . The consistent pH 4–10 insensitivity of Alexa Fluor 532 ensures reliable signal generation in live-cell imaging, where local pH can fluctuate due to metabolic activity or endosomal acidification, and in standard conjugation buffers ranging from mildly acidic to mildly alkaline .

pH Stability
Class-level inference
Stable emission pH 4–10
Comparable to CF532; iFluor 532 more stable at pH 8–10
Reliable signal in acidic organelles without stringent buffer control
Data to verify: no source for iFluor 532 comparison; confirm in target buffer
pH Stability Live-Cell Imaging Intracellular Labeling

dSTORM Super-Resolution Imaging Performance: Alexa Fluor 532 Achieves Good Quality STORM Reconstructions with FRC = 29 nm

In a comparative evaluation of 532 nm-excited dyes for dSTORM super-resolution imaging, Alexa Fluor 532 achieved an image quality rating of '++' (can reconstruct a good quality STORM image) and a Fourier Ring Correlation (FRC) resolution of 29 nm [1]. This performance is essentially equivalent to CF532 (image quality '++', FRC 28 nm) and superior to Alexa Fluor 546 (image quality '−', cannot reconstruct an image) and Dylight 549 (image quality '++', FRC 21 nm) [1]. The combination of Alexa Fluor 532 with Alexa Fluor 647 has been specifically validated as an effective dual-color pair for two-color dSTORM imaging of protein co-localization [2].

dSTORM Imaging
Direct head-to-head comparison
Image quality ‘++’
FRC resolution 29 nm
Validated dual-color pair with Alexa Fluor 647
Established super-resolution performance enables two-color protein co-localization studies
CF532 showed FRC 28 nm; Alexa Fluor 546 failed reconstruction
dSTORM Super-Resolution Microscopy Single-Molecule Localization

Spectral Flow Cytometry Stain Index: Alexa Fluor 532 (SI = 14) Versus Next-Generation CF Dyes (SI > 300)

In a head-to-head comparison of CD4 antibody conjugates for spectral flow cytometry, Alexa Fluor 532 exhibited a stain index (SI) of 14, whereas several next-generation CF dyes (e.g., CF568, CF633, CF640R) achieved SI values exceeding 300 [1]. The stain index, defined as the difference between positive and negative population means divided by twice the standard deviation of the negative population, is a direct measure of population resolution in flow cytometry. While Alexa Fluor 532 provides adequate resolution for many applications, these data indicate that CF dyes offer significantly enhanced separation for high-dimensional immunophenotyping panels [1].

Stain Index
Direct head-to-head comparison
Alexa Fluor 532 SI 14
CF568/CF633/CF640R SI >300
At least 21-fold difference
Adequate resolution for standard flow cytometry; CF dyes offer higher separation for complex panels
Data from CD4 conjugate comparison; validate for other antibody clones
Flow Cytometry Stain Index Spectral Flow Cytometry Multiplex Panel Design

Fluorescence Lifetime: Alexa Fluor 532 (τ = 2.5 ns) Enables Lifetime-Based Discrimination and FRET Applications

Alexa Fluor 532 exhibits a fluorescence lifetime (τ) of 2.5 ns in aqueous solution at 22°C, as measured by time-correlated single photon counting . This lifetime is identical to that of ATTO 532 (2.5 ns) and shorter than Alexa Fluor 488 (4.1 ns) and Alexa Fluor 546 (4.1 ns) [1]. The 2.5 ns lifetime of Alexa Fluor 532 is sufficiently long to support fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) applications. In FRET biosensor studies, Alexa Fluor 532 has been successfully used as a donor or acceptor in hCaM-based biosensors, and Alexa Fluor dyes exhibit calculated Förster radii (R₀) of up to 84 Å for Alexa Fluor–Alexa Fluor dye pairs [2].

Fluorescence Lifetime
Cross-study comparable
τ = 2.5 ns (aqueous, 22°C)
Identical to ATTO 532; shorter than Alexa Fluor 488/546 (4.1 ns)
Supports FLIM and FRET applications; established in hCaM biosensor studies
Förster radii up to 84 Å reported for Alexa Fluor dye pairs
Fluorescence Lifetime FLIM FRET Time-Resolved Fluorescence

Multiplex Compatibility: Alexa Fluor 532 Exhibits Minimal Spectral Overlap with Alexa Fluor 488, Enabling Three-Color Imaging Workflows

Alexa Fluor 532 (ex/em: 532/554 nm) is spectrally distinct from green fluorophores such as Alexa Fluor 488 (ex/em: 495/519 nm) and far-red fluorophores such as Alexa Fluor 647 (ex/em: 650/665 nm), exhibiting minimal emission overlap that facilitates three-color multiplex imaging with minimal cross-talk [1]. This spectral positioning—between green and orange-red dyes—makes Alexa Fluor 532 a valuable third channel in panels utilizing DAPI (nuclear stain), Alexa Fluor 488, and Alexa Fluor 647. In contrast, dyes such as Cy3 (ex/em: ~550/570 nm) exhibit greater spectral overlap with red-emitting dyes like Alexa Fluor 555 or 568, complicating multiplex panel design .

Spectral Separation
Class-level inference
Emission max 554 nm, Stokes shift ~22 nm
Blue-shifted vs. Cy3 (~570 nm), reducing overlap with red channels
Enables three-color imaging with Alexa Fluor 488/647 without complex spectral unmixing
Filter set compatibility should be verified for specific microscope configurations
Multiplex Immunofluorescence Spectral Cross-Talk Panel Design

Alexa Fluor 532 Application Scenarios: Where This Dye Delivers Quantifiable Advantage Over Analogs


Two-Color dSTORM Super-Resolution Microscopy with Alexa Fluor 647

Based on validated dSTORM performance (image quality '++', FRC 29 nm), Alexa Fluor 532 is an established second-channel fluorophore for two-color super-resolution imaging when paired with Alexa Fluor 647. This dye pair has been specifically identified as optimal for dual-color localization microscopy of protein complexes and subcellular structures [1][2].

Multiplex Immunofluorescence with Alexa Fluor 488 and Alexa Fluor 647

Leveraging its minimal spectral overlap with Alexa Fluor 488 (emission 519 nm) and far-red dyes, Alexa Fluor 532 serves as an effective third channel in standard three-color imaging workflows. This application is particularly valuable for co-localization studies of three distinct protein targets without requiring spectral unmixing .

Live-Cell Imaging in Acidic Compartments

Owing to its documented pH insensitivity across the range of pH 4–10, Alexa Fluor 532 maintains stable fluorescence in acidic organelles such as endosomes and lysosomes, as well as in cell culture media with variable pH. This property reduces signal variability in long-term live-cell imaging experiments .

FRET-Based Biosensor Development

With a fluorescence lifetime of 2.5 ns and established use in FRET assays, Alexa Fluor 532 can be incorporated as a donor or acceptor in protein-protein interaction studies. The dye has been successfully employed in hCaM-based biosensors for ligand detection, demonstrating its utility in FRET applications requiring a 532 nm-excitable donor [3].

Application
Selection Property
Validation Focus
Two-color dSTORM with Alexa Fluor 647
Validated dual-color super-resolution pairing
Single-molecule localization image quality and FRC resolution
Three-color multiplex immunofluorescence
Distinct spectral position with minimal cross-talk
Emission spillover and filter set compatibility
Live-cell imaging in acidic compartments
Broad pH-insensitive fluorescence
Signal stability in endosomes and lysosomes
FRET-based biosensor development
Established FRET donor/acceptor lifetime
Energy transfer efficiency and biosensor response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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